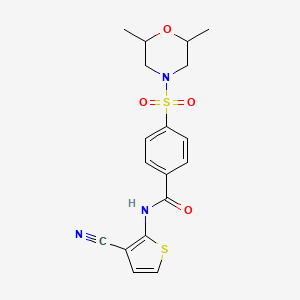

![molecular formula C11H8F2N2OS B2501206 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol CAS No. 828273-06-9](/img/structure/B2501206.png)

4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

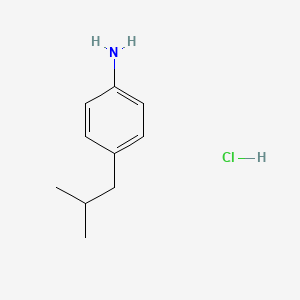

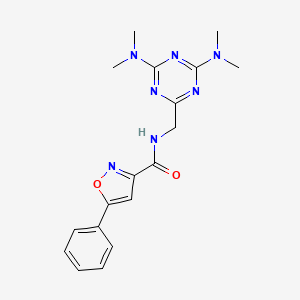

“4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol” is a chemical compound with the molecular formula C11H8F2N2OS . It has a molecular weight of 254.26 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring through a sulfur atom . The phenyl ring has a difluoromethoxy group attached to it .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Properties

The pyrimidine ring, due to its presence in DNA and RNA, forms an essential part of heterocyclic aromatic compounds, which have shown significant promise in medicine and nonlinear optics (NLO) fields. The importance of 4-thiopyrimidines derivatives, such as 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, is emphasized by their potential applications in NLO studies. These derivatives show remarkable NLO properties, which are larger compared to standard molecules, indicating their considerable character and potential for use in optoelectronic associated high-tech applications (Hussain et al., 2020).

Refolding of Protein Fragments

Heteroaromatic thiol compounds, such as derivatives of pyrimidine, have been explored for their role in the in vitro refolding of recombinantly expressed single-chain Fv fragments (scFvOx). These derivatives, including this compound, have shown the ability to serve as redox reagents, facilitating the formation of native disulfide bonds during renaturation. Although they do not accelerate the kinetics of refolding compared to naturally occurring peptides like glutathione, they demonstrate significant improvements in renaturation yields, highlighting their usefulness in the in vitro refolding process of antibody fragments (Patil, Rudolph, & Lange, 2008).

Synthesis of Antimicrobial Agents

Pyrimidine derivatives are recognized for their wide range of applications in the field of medicine. Synthesis of novel pyrimidine derivatives, including this compound, has been actively pursued due to their potent antimicrobial properties. These synthesized compounds have been shown to exhibit significant biological activities, including potent activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents (Dayananda et al., 2018).

Eigenschaften

IUPAC Name |

6-[4-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-7(2-4-8)9-5-6-14-11(17)15-9/h1-6,10H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSSWCGGAOTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)